1-Bromonaphthalen-2-amine
Overview
Description
1-Bromonaphthalen-2-amine is an organic compound with the molecular formula C10H8BrN. It is a derivative of naphthalene, where an amino group is attached to the second carbon and a bromine atom is attached to the first carbon of the naphthalene ring. This compound is used in various organic synthesis processes and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromonaphthalen-2-amine can be synthesized through several methods. One common method involves the bromination of naphthalen-2-amine. The crude naphthalen-2-amine hydrochloride salt is treated with p-toluenesulfonic acid in tetrahydrofuran (THF) at 0°C, followed by the addition of N-bromosuccinimide (NBS). The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The organic layer is washed with saturated aqueous sodium bicarbonate, dried over anhydrous sodium sulfate, and concentrated to afford this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination reactions using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Bromonaphthalen-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Substituted Naphthalenes: Formed through substitution reactions.
Oxidized or Reduced Derivatives: Formed through oxidation or reduction reactions.
Coupled Products: Formed through coupling reactions.
Scientific Research Applications
1-Bromonaphthalen-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and medicinal chemistry.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Bromonaphthalen-2-amine involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with target molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-aminonaphthalene
- 2-Naphthylamine
- 1-Bromo-2-naphthylamine
Uniqueness
1-Bromonaphthalen-2-amine is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. Its combination of an amino group and a bromine atom allows for versatile reactivity and applications in various fields .
Properties
IUPAC Name |
1-bromonaphthalen-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WENXBAFANCRIGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90446473 | |
Record name | 2-amino-1-bromonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90446473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20191-75-7 | |
Record name | 1-Bromo-2-naphthalenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20191-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-amino-1-bromonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90446473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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